molecular formula C18H13N3O4 B2652794 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034442-75-4

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2652794
CAS No.: 2034442-75-4
M. Wt: 335.319
InChI Key: IXGJQCRXDBMUDA-UHFFFAOYSA-N
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Description

N1-([2,3'-Bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is an oxalamide derivative characterized by a bifuran-methyl substituent at the N1 position and a 2-cyanophenyl group at the N2 position.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c19-9-12-3-1-2-4-15(12)21-18(23)17(22)20-10-14-5-6-16(25-14)13-7-8-24-11-13/h1-8,11H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGJQCRXDBMUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with 2-cyanophenyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding. The furan rings and nitrile group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound is compared to structurally related oxalamides and carboxamides reported in the literature (Table 1). Key differences include substituent groups, molecular weight, and functional moieties, which impact solubility, stability, and biological activity.

Table 1: Structural and Physicochemical Properties of Oxalamide Derivatives

Compound Name Molecular Formula Substituents (N1/N2) Melting Point (°C) Yield (%) Key Functional Groups
N1-([2,3'-Bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide Not provided Bifuran-methyl / 2-cyanophenyl Not reported Not reported Oxalamide, nitrile, furan
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) C23H25N3O5 2,4-Dimethoxybenzyl / pyridinylethyl Not reported Not reported Oxalamide, methoxy, pyridine
N1-(2-Methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769) C22H25N3O4 2-Methoxy-4-methylphenyl / methylpyridinylethyl Not reported Not reported Oxalamide, methoxy, methylpyridine
VM-3 (carboxamide analog) C24H22N2O5 2,5-Dimethylphenyl / biphenyl-methyl 135–137 51.08 Carboxamide, nitrate, biphenyl

Key Observations :

  • Substituent Effects : The bifuran group in the target compound may enhance π-stacking interactions compared to methoxy or pyridinyl groups in analogs .

Key Observations :

  • Metabolism: Unlike No. 1768 and No. 1769, which undergo oxidation and conjugation without amide hydrolysis , the bifuran and nitrile groups in the target compound may introduce alternative pathways, such as furan ring oxidation or nitrile-to-amide conversion.
  • Safety Profile: The absence of reported toxicity for the target compound necessitates caution, as structurally related oxalamides exhibit dose-dependent renal effects at low NOELs .

Biological Activity

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

  • IUPAC Name : N'-(2-cyanophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
  • CAS Number : 2034442-75-4
  • Molecular Weight : 335.319 g/mol
  • InChI Key : IXGJQCRXDBMUDA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with 2-cyanophenyl oxalyl chloride under controlled conditions. The reaction is usually conducted in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran at low temperatures to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The furan rings and nitrile group are critical for these interactions, which may include:

  • Enzyme Inhibition : The compound can form stable complexes with enzymes, preventing substrate binding.
  • Receptor Modulation : It may bind to receptors, altering their activity and affecting downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Studies have shown that this compound has potential antiviral properties. It may inhibit viral replication by interfering with viral enzymes or by altering host cell pathways that viruses exploit .

Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within bacterial cells .

Cytotoxicity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's unique structure allows it to induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

Study Objective Findings
Case Study 1Evaluate antiviral activityShowed significant inhibition of viral replication in cultured cells.
Case Study 2Assess antibacterial propertiesEffective against Gram-positive and Gram-negative bacteria with low MIC values.
Case Study 3Investigate cytotoxicityInduced apoptosis in multiple cancer cell lines with minimal toxicity to normal cells.

Comparison with Similar Compounds

This compound can be compared to other oxalamides:

Compound Structure Biological Activity
N1,N2-Bis(furan-2-ylmethyl)oxalamideLacks cyanophenyl groupModerate antibacterial activity
N1,N2-Bis(2-cyanophenyl)oxalamideLacks bifuran moietyLimited antiviral properties

This compound stands out due to its dual functionality provided by both the bifuran and cyanophenyl groups, enhancing its potential applications in drug design .

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